molecular formula C31H34N6O6 B1667678 Atiratecan CAS No. 867063-97-6

Atiratecan

Cat. No. B1667678
M. Wt: 586.6 g/mol
InChI Key: CWJSAEZZZABNRI-HKBQPEDESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atiratecan is a topoisomerase inhibitor with potential anticancer activity.

Scientific Research Applications

1. Enhancement of Anticancer Drug Efficacy

Atiratecan, through its influence on DNA replication and repair mechanisms, can enhance the effectiveness of other anticancer drugs. For instance, ATR inhibitors like VE-821 and VX-970 have been shown to sensitize cancer cells to topoisomerase I inhibitors (e.g., topotecan, irinotecan) by disrupting DNA replication initiation and fork elongation responses. This combination of ATR inhibitors with topoisomerase I inhibitors is found to inhibit phosphorylation of ATR and Chk1, while significantly inducing γH2AX, a marker of DNA damage. This combination has shown enhanced tumor response without additional toxicity in vivo (Jossé et al., 2014).

2. Targeting DNA Repair Pathways in Cancer

Atiratecan plays a crucial role in elucidating DNA repair pathways associated with DNA–protein cross-links and replication stress, particularly in the context of topoisomerase I (TOP1) inhibitors like irinotecan and topotecan. New therapeutic strategies based on novel TOP1 inhibitor chemical scaffolds (e.g., indenoisoquinolines) and tumor-targeted delivery systems (e.g., liposome, PEGylation) are being developed. These strategies consider tumor-specific determinants like homologous recombination defects and Schlafen 11 expression to guide clinical applications of TOP1 inhibitors in combination with DNA damage response inhibitors, including PARP, ATR, CHEK1, and ATM inhibitors (Thomas & Pommier, 2019).

3. Pharmacogenetics and Personalized Medicine

The metabolic complexity of irinotecan, a key drug influenced by Atiratecan, highlights the importance of genetic variants in predicting drug-related toxicity and efficacy. The interplay between patient characteristics, lifestyle, comedication, and genetic variants in enzymes like CYP3A4 and UGT1A1 are crucial in determining irinotecan pharmacokinetics. This knowledge aids in the development of more personalized approaches to minimize toxicity and optimize efficacy in cancer treatment (de Man et al., 2018).

properties

CAS RN

867063-97-6

Product Name

Atiratecan

Molecular Formula

C31H34N6O6

Molecular Weight

586.6 g/mol

IUPAC Name

[(10S)-10-ethyl-5,9-dioxo-23-pentyl-8-oxa-4,15,21,23-tetrazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19,21-octaen-10-yl] 2-[(2-aminoacetyl)-methylamino]acetate

InChI

InChI=1S/C31H34N6O6/c1-4-6-7-11-36-17-33-21-9-8-10-22-26(21)28(36)18-14-37-23(27(18)34-22)12-20-19(29(37)40)16-42-30(41)31(20,5-2)43-25(39)15-35(3)24(38)13-32/h8-10,12,17H,4-7,11,13-16,32H2,1-3H3/t31-/m0/s1

InChI Key

CWJSAEZZZABNRI-HKBQPEDESA-N

Isomeric SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Canonical SMILES

CCCCCN1C=NC2=CC=CC3=C2C1=C4CN5C(=CC6=C(C5=O)COC(=O)C6(CC)OC(=O)CN(C)C(=O)CN)C4=N3

Appearance

Solid powder

Other CAS RN

867063-97-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TP 300
TP-300
TP300 cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atiratecan
Reactant of Route 2
Reactant of Route 2
Atiratecan
Reactant of Route 3
Atiratecan
Reactant of Route 4
Atiratecan
Reactant of Route 5
Reactant of Route 5
Atiratecan
Reactant of Route 6
Atiratecan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.